molecular formula C23H26N2O2 B8135682 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one

1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Cat. No.: B8135682
M. Wt: 362.5 g/mol
InChI Key: JLNWRDOLIIJBPC-RFYMSPFYSA-N
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Description

1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features two dimethylamino groups attached to phenyl rings, a hydroxy group, and a conjugated hepta-1,4,6-trien-3-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with malonic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is crucial to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Michler's Ketone: 4,4'-bis(dimethylamino)benzophenone

  • Naphthalene Diamine: 1,8-bis(dimethylamino)naphthalene

  • Benzhydrol Derivatives: 4,4'-bis(dimethylamino)benzhydrol

Uniqueness: 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one stands out due to its unique structural features, such as the conjugated hepta-1,4,6-trien-3-one core and the presence of hydroxy and dimethylamino groups

Properties

IUPAC Name

(1E,4Z,6E)-1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-17,26H,1-4H3/b15-9+,16-10+,22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNWRDOLIIJBPC-RFYMSPFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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